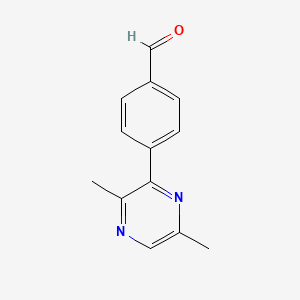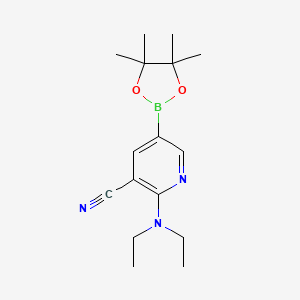
2-(Diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile, also known as DEATN, is an organic compound belonging to the family of organic nitriles. It is a highly versatile molecule, with a wide range of applications in the fields of organic synthesis, biochemistry and pharmacology. DEATN has been used as a reagent for various chemical reactions, as a substrate in enzymatic reactions, and as a ligand for metal complexes. Additionally, it has been applied in the synthesis of various drugs and pharmaceuticals, and has been studied for its potential use in the treatment of various diseases.
科学研究应用
2-(Diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is an important reagent in organic synthesis, and has been used in the synthesis of a variety of compounds. It has also been used as a substrate in enzymatic reactions, and as a ligand for metal complexes. Additionally, it has been used in the synthesis of various drugs and pharmaceuticals.
作用机制
2-(Diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile acts as a catalyst in various chemical reactions, and is believed to react with the reactant molecules to form an intermediate product. This intermediate product then undergoes further reaction to form the desired product. Additionally, this compound can act as a ligand for metal complexes, and can bind to the metal ions to form a complex.
Biochemical and Physiological Effects
This compound has been studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory and anti-tumor activities, and has been studied for its potential use in the treatment of cancer. Additionally, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
实验室实验的优点和局限性
2-(Diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is a highly versatile molecule, and has a wide range of applications in the fields of organic synthesis, biochemistry and pharmacology. It is relatively easy to synthesize and is a relatively inexpensive reagent. Additionally, it is highly stable and can be stored for extended periods of time. However, it is a relatively toxic compound and should be handled with caution.
未来方向
Future studies of 2-(Diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile could focus on its potential use in the treatment of various diseases, such as cancer and neurological disorders. Additionally, further research could be done to explore its potential applications in the synthesis of various drugs and pharmaceuticals. Additionally, further studies could be conducted to investigate its potential use as a catalyst in various chemical reactions. Finally, further research could be conducted to explore its potential use as a ligand for metal complexes.
合成方法
2-(Diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile can be synthesized from diethylamine and 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl nicotinonitrile (TMDBN) via a two-step reaction. In the first step, the diethylamine is reacted with TMDBN in the presence of an acid catalyst to form an intermediate product. In the second step, the intermediate product is heated in an inert atmosphere to yield this compound. The reaction is generally carried out at temperatures ranging from 80-100°C, and is typically completed within 1-2 hours.
属性
IUPAC Name |
2-(diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BN3O2/c1-7-20(8-2)14-12(10-18)9-13(11-19-14)17-21-15(3,4)16(5,6)22-17/h9,11H,7-8H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOAVQWEWYFTRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N(CC)CC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682388 |
Source


|
| Record name | 2-(Diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1356068-47-7 |
Source


|
| Record name | 2-(Diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

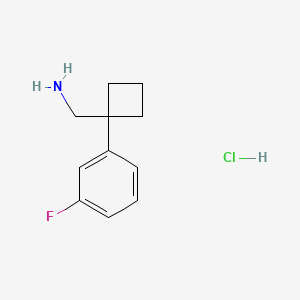
![tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B597315.png)
![5-(Benzyloxy)-7-phenylimidazo[1,2-a]pyridine](/img/structure/B597316.png)
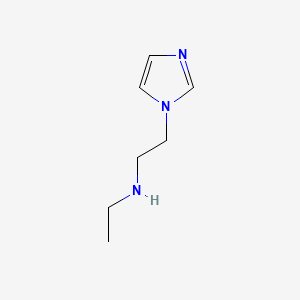
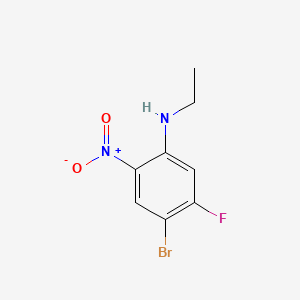


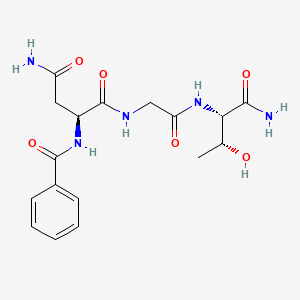


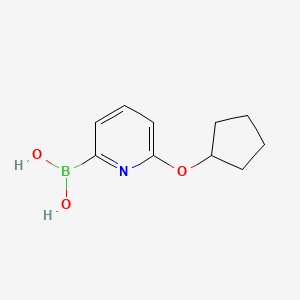
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine](/img/structure/B597335.png)
